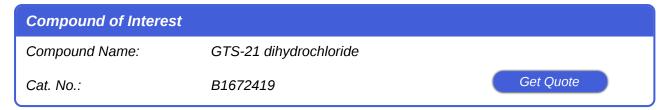


The Pharmacokinetics of GTS-21 Dihydrochloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of **GTS-21 dihydrochloride**, a selective α 7 nicotinic acetylcholine receptor (α 7-nAChR) partial agonist. The information presented herein is compiled from preclinical and clinical research to support further investigation and development of this compound.

Introduction

GTS-21, also known as DMXBA, is a synthetic analog of the natural product anabaseine. It has been investigated for its potential therapeutic effects in a range of neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia, primarily due to its activity as a selective partial agonist of the $\alpha 7$ nicotinic acetylcholine receptor ($\alpha 7$ -nAChR). Understanding the absorption, distribution, metabolism, and excretion (ADME) of GTS-21 is critical for its development as a therapeutic agent.

Pharmacokinetic Profile Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models have provided foundational knowledge of the ADME properties of GTS-21.

Data Presentation: Preclinical Pharmacokinetic Parameters of GTS-21



Specie s	Route	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	AUC (ng·h/ mL)	Bioava ilabilit y (%)	T½ (h)	Refere nce
Rat	Oral	10	1010 ± 212	0.17	1440 ± 358	19 - 23	1.74 ± 0.34	[1]
Rat	IV	5	-	-	3790 ± 630	-	3.71 ± 1.12 (elimina tion)	[1]
Dog	Oral	3	-	-	-	27	-	[1]

Note: Data presented as mean \pm standard deviation where available. Dashes indicate data not reported in the cited literature.

Human Pharmacokinetics

Clinical studies in healthy male volunteers have demonstrated that GTS-21 is well-tolerated at doses up to 150 mg administered three times daily.[2][3] Pharmacokinetic analyses from these studies revealed that the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of both GTS-21 and its primary active metabolite, 4-hydroxy-GTS-21 (4-OH-GTS-21), increase in a dose-dependent manner.[2][3] Despite these findings, specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, and half-life) from human clinical trials are not publicly available in the reviewed literature. Considerable inter-subject variability in pharmacokinetic parameters was observed, which tended to decrease with continued dosing.[2][3]

Metabolism

GTS-21 undergoes extensive metabolism, primarily through O-demethylation of the methoxy groups on the benzylidene ring, followed by glucuronidation.[1]

Metabolites

The major identified metabolites of GTS-21 are:



- 4-hydroxy-GTS-21 (4-OH-GTS-21): A pharmacologically active metabolite.
- 2-hydroxy-GTS-21 (2-OH-GTS-21)
- Glucuronide conjugates of the hydroxylated metabolites.[1]

Metabolic Pathways

In vitro studies using human liver microsomes have identified the cytochrome P450 enzymes CYP1A2 and CYP2E1 as the primary isoforms responsible for the O-demethylation of GTS-21, with a minor contribution from CYP3A.[1]



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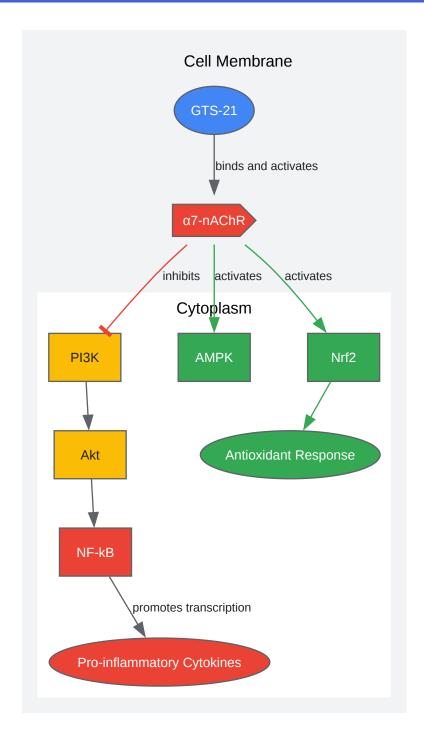
Figure 1: Metabolic pathway of GTS-21.

Mechanism of Action and Signaling Pathways

GTS-21 acts as a partial agonist at the α 7-nAChR.[4] Activation of this receptor is linked to various downstream signaling cascades, including the cholinergic anti-inflammatory pathway. This pathway is known to modulate immune responses by inhibiting the production of proinflammatory cytokines.

Studies have shown that GTS-21 can inhibit the lipopolysaccharide (LPS)-induced inflammatory response. The proposed mechanism involves the activation of the α7-nAChR, which in turn modulates several intracellular signaling pathways, including the PI3K/Akt, NF-κB, and AMPK pathways, and upregulates the Nrf2-mediated antioxidant response.





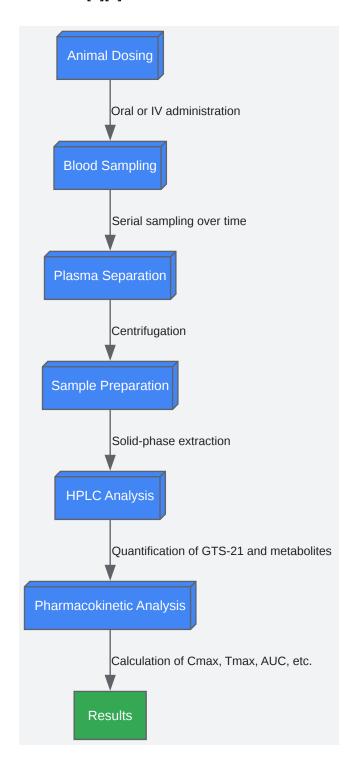
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Figure 2: GTS-21 anti-inflammatory signaling pathway.

Experimental ProtocolsIn Vivo Pharmacokinetic Study in Rats



The following is a representative protocol for determining the pharmacokinetics of GTS-21 in rats, based on published literature.[1][5]



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Figure 3: Experimental workflow for rat pharmacokinetic study.



Methodology Details:

- Subjects: Male Sprague-Dawley rats.
- Dosing: Intravenous (e.g., 5 mg/kg) or oral gavage (e.g., 10 mg/kg) administration of GTS-21 dihydrochloride dissolved in a suitable vehicle.
- Blood Collection: Serial blood samples are collected from the jugular vein at predetermined time points post-dosing.
- Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -20°C until analysis.
- Sample Analysis:
 - Extraction: Solid-phase extraction is employed to isolate GTS-21 and its metabolites from the plasma matrix.
 - Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is used for separation. A typical column is a C18 column.[5]
 - Detection: UV or visible detection (e.g., at 405 nm) is used for quantification.
 - Quantitation Limit: A quantitation limit of 1.0 ng/mL in 0.5 mL of rat plasma has been reported.[5]
- Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using noncompartmental methods to determine key pharmacokinetic parameters.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of GTS-21 in vitro, based on established methodologies.[1][6][7]

Methodology Details:

 Materials: Pooled human liver microsomes, GTS-21, NADPH regenerating system (or NADPH), and phosphate buffer (pH 7.4).



Incubation:

- GTS-21 is incubated with human liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C.
- The reaction is initiated by the addition of the NADPH regenerating system.
- Aliquots are removed at various time points and the reaction is terminated by the addition of a cold organic solvent (e.g., acetonitrile).
- Metabolite Identification: The quenched samples are centrifuged, and the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and characterize the metabolites formed.
- Enzyme Phenotyping: To identify the specific CYP450 enzymes involved, incubations are
 performed in the presence of selective chemical inhibitors for different CYP isoforms (e.g.,
 furafylline for CYP1A2, quinidine for CYP2D6, ketoconazole for CYP3A4). A reduction in the
 formation of metabolites in the presence of a specific inhibitor indicates the involvement of
 that enzyme.

Conclusion

GTS-21 dihydrochloride is a promising α 7-nAChR partial agonist with potential therapeutic applications. Preclinical studies have characterized its pharmacokinetic profile in animal models, demonstrating rapid absorption and extensive metabolism. In humans, GTS-21 is well-tolerated, and its exposure increases with dose. The primary metabolic pathway involves O-demethylation by CYP1A2 and CYP2E1. The compound's mechanism of action is linked to the modulation of inflammatory and antioxidant signaling pathways. While qualitative pharmacokinetic data in humans are available, detailed quantitative parameters from clinical trials remain to be published. Further research, particularly the public dissemination of human pharmacokinetic data, is essential for the continued development and potential clinical application of GTS-21.

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